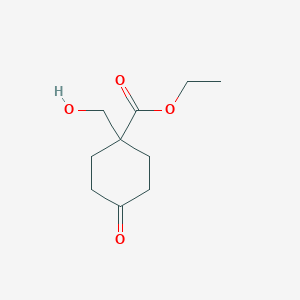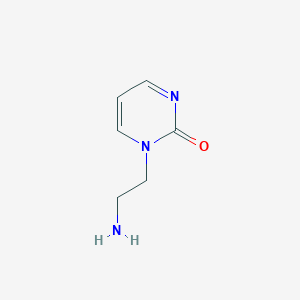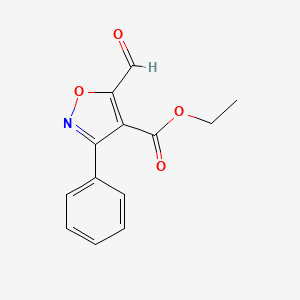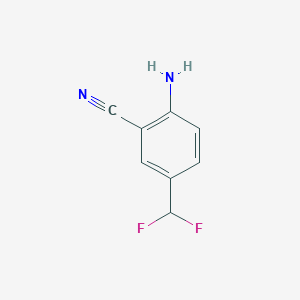
2-Amino-5-(difluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H6F2N2 It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and the difluoromethyl group at the fifth carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(difluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of 2,5-difluorotoluene to form 2-bromo-5-(difluoromethyl)toluene. This intermediate is then subjected to a cyanation reaction using a suitable cyanide source, such as cuprous cyanide, to yield 2-cyano-5-(difluoromethyl)toluene. Finally, the nitrile group is converted to an amino group through a reduction process, often using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, alternative methods such as microwave-assisted synthesis and enzymatic catalysis are being explored to improve yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Amino-5-(difluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(difluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Amino-4-(difluoromethyl)benzonitrile: Similar structure but with the difluoromethyl group at the fourth position.
2-Amino-3-(difluoromethyl)benzonitrile: Similar structure but with the difluoromethyl group at the third position.
Uniqueness
2-Amino-5-(difluoromethyl)benzonitrile is unique due to the specific positioning of the difluoromethyl group, which can influence its reactivity and interactions with biological targets. The presence of the difluoromethyl group can also enhance the compound’s stability and lipophilicity compared to its non-fluorinated analogs .
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
2-amino-5-(difluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)5-1-2-7(12)6(3-5)4-11/h1-3,8H,12H2 |
Clave InChI |
DYBXQKVJURVHAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


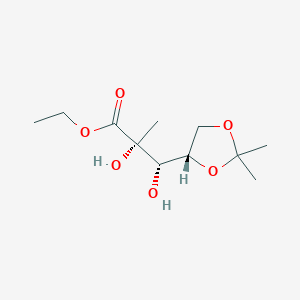
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)



![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
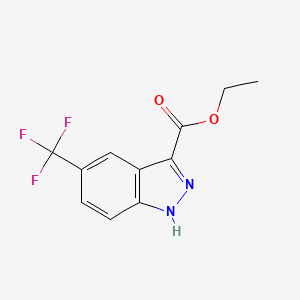
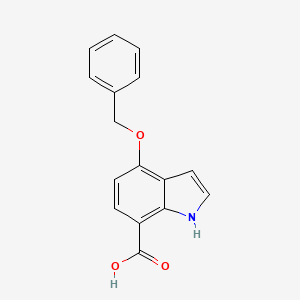
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
